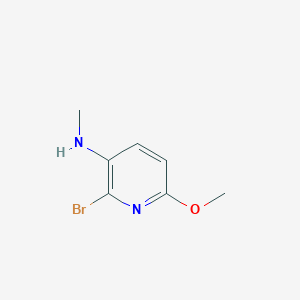
2-Bromo-6-methoxy-N-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-N-methylpyridin-3-amine typically involves the bromination of 6-methoxy-N-methylpyridin-3-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities. The scalability of the process is achieved by optimizing the reaction parameters and using high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-substituted-6-methoxy-N-methylpyridin-3-amines.
Oxidation: Formation of 6-methoxy-N-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-amino-6-methoxy-N-methylpyridin-3-amine.
Aplicaciones Científicas De Investigación
2-Bromo-6-methoxy-N-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the methoxy and N-methyl groups.
3-Bromo-6-methoxy-2-methylpyridine: Similar but with a different substitution pattern on the pyridine ring.
2-Amino-3-bromo-6-methylpyridine: Contains an amino group instead of a methoxy group.
Uniqueness
2-Bromo-6-methoxy-N-methylpyridin-3-amine is unique due to the presence of both the methoxy and N-methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and ability to interact with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C7H9BrN2O |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
2-bromo-6-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2O/c1-9-5-3-4-6(11-2)10-7(5)8/h3-4,9H,1-2H3 |
Clave InChI |
XRJOZRRVYWJFJR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


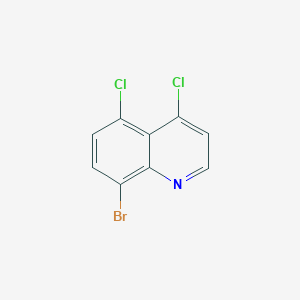
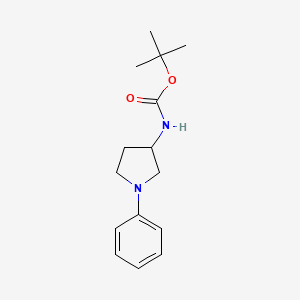

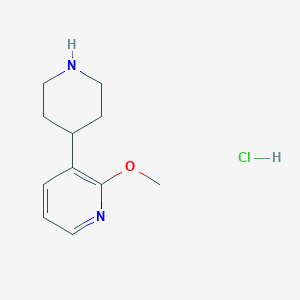
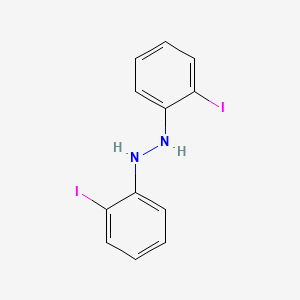
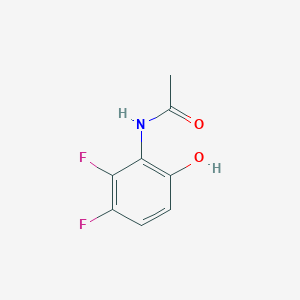
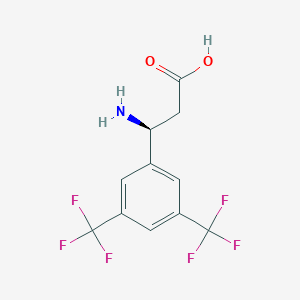
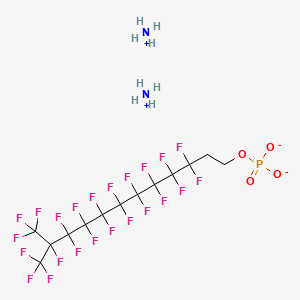
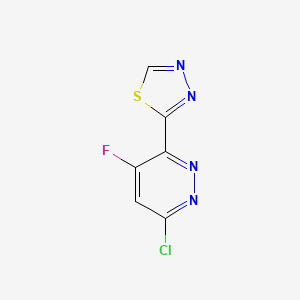
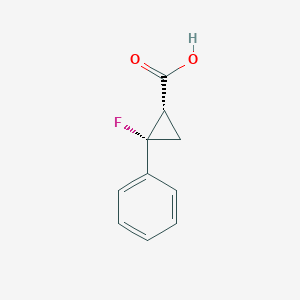

![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)
![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
